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Piperidinol derivatives show activity against diverse biological targets. The table below summarizes key

examples from recent research.

Therapeutic Area /
Target

Key Piperidinol
Scaffold

Potency /
Activity Data

Key SAR
Insights

Primary Experimental
Methods

| Anti-TB (Menaquinone Biosynthesis, MenA) [1] | Aryl ether with central piperidine methylene ether [1] |

IC₅₀ = 13–22 μM (MenA enzyme); GIC₅₀ = 8–10 μM (Mtb) [1] | • High lipophilicity (cLogP ~7.9) of lead

compound limits drug-likeness. • Benzophenone moiety is a potential cytotoxic liability. • Eastern aniline

moiety is a metabolic liability (demethylation). • Synergy observed with other ETC inhibitors [1]. | •

Resazurin Microtiter Assay (REMA) for MIC [2] • IC₅₀ determination against MenA enzyme [1] • In vitro

activity against M. tuberculosis (Mtb) [1] • Pharmacokinetic studies [1] | | Anti-TB & NTM (Mycolic Acid

Transporter, MmpL3) [3] | PIPD1 and analogs (e.g., FMD-88) [3] | Active against M. tuberculosis and M.

abscessus [3] | • The scaffold can tolerate slight modifications at specific sites. • Compound FMD-88

identified as a promising new analog. • PIPD1 showed promising serum concentration and an elimination

half-life of 3.2 hours in mice [3]. | • Phenotypic screening for minimum inhibitory concentration (MIC) [3] •

Pharmacokinetic studies (e.g., intraperitoneal administration in mice) [3] | | Antiviral (Influenza A/H1N1)

[4] | N-substituted piperidine-4-carboxylic acids and esters [4] | Active against influenza A/Swine/Iowa/30

(H1N1); comparable to Tamiflu & Rimantadine [4] | • N-benzyl and N-phenylethyl substitutions showed

activity. • Esterification (e.g., with cyclopropanecarboxylic acid) was tolerated. • Fluorine atom
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introduction can improve bioavailability and metabolic stability [4]. | • In vitro antiviral activity assay on

MDCK cell line [4] • Cytotoxicity assessment via MTT test [4] | | Anticancer (Cytotoxicity) [5] | 3,5-

bis(arylidene)-4-piperidones [5] | IC₅₀ values in low micromolar to submicromolar range against leukemia

cell lines [5] | • Molecular shape, density, and topological indices are critical for activity. • Presence of two

conjugated enone groups allows sequential interactions with cellular thiols. • An N-aroyl side chain can

enhance potency by interacting with an auxiliary binding site [5]. | • In vitro cytotoxicity assays (e.g., against

L1210, CEM, Molt4/C8 cells) [5] • QSAR modeling (GA-PLS, MLR) [5] |

Detailed Experimental Protocols

For researchers looking to replicate or design related studies, here is a summary of the key experimental

methodologies cited in the analyses.

Antimycobacterial Activity (MIC determination): The Resazurin Microtiter Assay (REMA) is
commonly used. Briefly, bacteria (e.g., M. smegmatis) are grown to mid-log phase, standardized to 1
× 10⁶ CFU·mL⁻¹, and added to a 96-well plate containing serial dilutions of the test compound. After

incubation (e.g., 24-48 hours at 37°C), resazurin solution is added. A color change from blue to pink
indicates bacterial metabolic activity, and the Minimum Inhibitory Concentration (MIC) is the lowest

concentration that prevents this change [2].
Cytotoxicity Assessment (MTT Test): This method evaluates compound toxicity in mammalian

cells. Cells are exposed to the test compounds for a set period. MTT reagent is then added, which is
reduced by metabolically active cells to purple formazan crystals. The crystals are solubilized, and the

absorbance is measured. The cytotoxicity is quantified by the reduction in absorbance compared to
untreated control cells [4].

In Vitro Antiviral Activity: Against the influenza virus, this is often determined using the MDCK cell
line. Cells are infected with a virus (e.g., influenza A/H1N1) and treated with the test compound

according to a therapeutic regimen. The effectiveness is measured by the reduction in viral-induced
cytopathic effect (CPE) or viral titer, often compared to reference drugs like Tamiflu (oseltamivir) or

Rimantadine [4].
QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models help predict activity

based on molecular structure. The general workflow involves:
Data Set Compilation: Collecting compounds with known biological activities (e.g., IC₅₀, MIC).

Descriptor Generation: Calculating physicochemical and structural properties (e.g., logP,
molar refractivity, topological indices) using software like Dragon or Gaussian.

Model Development & Validation: Using methods like Genetic Algorithm-Partial Least
Squares (GA-PLS) or Multiple Linear Regression (MLR) to build a predictive model. The model
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is validated through techniques like leave-one-out cross-validation to ensure its robustness and

predictive power [6] [5].

Signaling Pathway & Experimental Workflow

The following diagram illustrates the menaquinone (MK) biosynthesis pathway, a key target for anti-

tubercular piperidinol derivatives, and the general workflow for a phenotypic screen used to identify such

inhibitors.
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Menaquinone (MK) Biosynthesis Pathway & Screening Phenotypic Screening Workflow
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Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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